molecular formula C17H20N2O3 B4896634 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine

Cat. No. B4896634
M. Wt: 300.35 g/mol
InChI Key: UFOPNSWQNWYXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as safinamide and has been studied for its neuroprotective and antiparkinsonian effects.

Mechanism of Action

The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, safinamide can increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine has several biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease. In addition, safinamide has been shown to have neuroprotective effects, which can help prevent the degeneration of dopaminergic neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine in lab experiments is its potential neuroprotective and antiparkinsonian effects. This compound can be used to study the mechanisms underlying Parkinson's disease and to develop new treatments for this condition. However, one limitation of using safinamide in lab experiments is the potential for side effects, particularly at high doses.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine. One area of research is the development of new treatments for Parkinson's disease. Safinamide has shown promise as a neuroprotective and antiparkinsonian agent, and further research is needed to determine its potential clinical applications. Additionally, safinamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its efficacy in these conditions. Finally, future research could focus on the development of new compounds that are structurally similar to safinamide and have similar pharmacological properties.

Synthesis Methods

The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 3-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then further purified through recrystallization.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine has been studied for its potential pharmacological properties, particularly in the treatment of Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve motor function in animal models of Parkinson's disease. In addition, safinamide has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(furan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-16-17(22-13-21-16)9-14(1)10-18-4-6-19(7-5-18)11-15-3-8-20-12-15/h1-3,8-9,12H,4-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOPNSWQNWYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(furan-3-ylmethyl)piperazine

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